5-(4-Methoxyphenyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)quinolin-8-ol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)quinolin-8-ol can be achieved through several methods. One common approach involves the condensation of 4-methoxyaniline with 2-chloroquinoline-3-carbaldehyde in the presence of a base, followed by cyclization and oxidation steps . Another method includes the use of palladium-catalyzed cross-coupling reactions to introduce the methoxyphenyl group onto the quinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)quinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8-position allows it to form hydrogen bonds with biological molecules, while the methoxyphenyl group enhances its lipophilicity, facilitating its passage through cell membranes. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Lacks the methoxyphenyl group, making it less lipophilic.
5-(4-Fluorophenyl)quinolin-8-ol: Contains a fluorine atom instead of a methoxy group, altering its electronic properties.
5-(4-Bromophenyl)quinolin-8-ol: Contains a bromine atom, which can affect its reactivity and biological activity
Uniqueness
5-(4-Methoxyphenyl)quinolin-8-ol is unique due to the presence of the methoxy group, which enhances its lipophilicity and potential biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its diverse applications in scientific research .
Properties
CAS No. |
675880-72-5 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)quinolin-8-ol |
InChI |
InChI=1S/C16H13NO2/c1-19-12-6-4-11(5-7-12)13-8-9-15(18)16-14(13)3-2-10-17-16/h2-10,18H,1H3 |
InChI Key |
IYZHCWBKIMLAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=NC3=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.